Superior Inhibition of Protein and RNA Synthesis in Germinating Embryos vs. CCC
In a direct head-to-head comparison using triticale embryos, AMO 1618 at 10⁻³ M inhibited incorporation of ¹⁴C-amino acids into ribosomal proteins in the polyribosome fraction by 55%, whereas chlormequat chloride (CCC) at the same concentration achieved only 13% inhibition [1]. In the monosome (80S) fraction, AMO 1618 inhibited protein synthesis by 73%, compared to just 23% for CCC [1]. This translates to AMO 1618 being approximately 3.2- to 4.2-fold more potent as an inhibitor of translation in this system. The profound difference in potency underscores that AMO 1618 and CCC are not interchangeable for studies involving protein synthesis regulation during germination.
| Evidence Dimension | Inhibition of ¹⁴C-amino acid incorporation into ribosomal proteins |
|---|---|
| Target Compound Data | AMO 1618 (10⁻³ M): 55% inhibition (polyribosome fraction); 73% inhibition (monosome fraction) |
| Comparator Or Baseline | Chlormequat chloride (CCC) (10⁻³ M): 13% inhibition (polyribosome fraction); 23% inhibition (monosome fraction) |
| Quantified Difference | AMO 1618 shows 4.2-fold (polyribosome) and 3.2-fold (monosome) greater inhibition than CCC |
| Conditions | Triticale var. Grado caryopses, 24 hr germination, in vitro labeling with ¹⁴C-amino acids |
Why This Matters
For experiments where minimizing off-target protein synthesis inhibition is critical (e.g., studying GA-specific transcriptional responses), CCC may be a cleaner tool; conversely, when potent translational suppression is desired as part of the retardant effect, AMO 1618 is the superior choice.
- [1] Weidner, S. (1987). The effect of the plant growth retardants AMO-1618 and CCC on the synthesis of ribonucleic acids and proteins in triticale embryos during the initial phase of germination. Acta Societatis Botanicorum Poloniae, 56(3), 467-478. View Source
